(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione
Overview
Description
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione is a complex organic compound characterized by its unique structure and deuterium substitution. This compound is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon, and is notable for its multiple deuterium atoms, which replace hydrogen atoms in the molecule.
Mechanism of Action
Target of Action
The primary target of 4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7 , also known as Androstenedione , is the enzyme 3β-hydroxysteroid dehydrogenase . This enzyme plays a crucial role in the biosynthesis of all classes of hormonal steroids.
Mode of Action
Androstenedione interacts with its target enzyme, 3β-hydroxysteroid dehydrogenase, to convert 17α-hydroxypregnenolone to Dehydroepiandrosterone (DHEA) . This conversion is a key step in the biosynthesis of androgens and estrogens.
Biochemical Pathways
The primary biochemical pathway of Androstenedione involves the conversion of 17α-hydroxypregnenolone to DHEA via the enzyme 3β-hydroxysteroid dehydrogenase . DHEA is then converted to Androstenedione, which can be further converted into other steroidal hormones.
Pharmacokinetics
It is known that androstenedione supplements can increase serum testosterone levels over an eight-hour period when taken as a single oral dose of 300 mg per day .
Result of Action
The conversion of Androstenedione results in the production of testosterone, which has numerous effects at the molecular and cellular level. These include the promotion of muscle growth, the stimulation of red blood cell production, and the enhancement of sexual performance .
Biochemical Analysis
Biochemical Properties
4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7 plays a significant role in biochemical reactions. It interacts with enzymes such as Ketoreductase 2 (KR-2), which stereo-selectively catalyzes the bioreduction of 4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7 to testosterone . This interaction contributes to the regeneration of NADH using isopropanol as a co-substrate .
Molecular Mechanism
The molecular mechanism of action of 4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the bioreduction process catalyzed by KR-2, leading to the production of testosterone .
Metabolic Pathways
4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7 is involved in the metabolic pathways leading to the biosynthesis of testosterone . It interacts with enzymes such as KR-2 in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione typically involves multiple steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of the corresponding non-deuterated compound in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure selective deuterium incorporation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and advanced purification techniques to achieve high yields and purity. The use of deuterium gas and specialized catalysts is crucial in these processes to ensure efficient and selective deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene: The non-deuterated parent compound.
Deuterated Steroids: Compounds with similar deuterium substitution patterns.
Polycyclic Aromatic Hydrocarbons: Compounds with similar structural frameworks.
Uniqueness
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione is unique due to its specific deuterium substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in studies involving isotope effects and advanced material development.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i3D2,6D2,7D2,11D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFNILZOJDQLW-NBGHNZKBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC(C4=O)([2H])[2H])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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